molecular formula C10H11NO2 B14847631 3-Hydroxy-4-isopropoxybenzonitrile

3-Hydroxy-4-isopropoxybenzonitrile

Cat. No.: B14847631
M. Wt: 177.20 g/mol
InChI Key: DZHQNRQTBBGQLV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropoxybenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a hydroxyl group (-OH) at the third position, an isopropoxy group (-OCH(CH3)2) at the fourth position, and a nitrile group (-CN) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-isopropoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxybenzonitrile+Isopropyl BromideThis compound\text{3-Hydroxybenzonitrile} + \text{Isopropyl Bromide} \rightarrow \text{this compound} 3-Hydroxybenzonitrile+Isopropyl Bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-isopropoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,12H,1-2H3

InChI Key

DZHQNRQTBBGQLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)O

Origin of Product

United States

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